3-Amino-4-boronobenzoic acid
CAS No.:
Cat. No.: VC15992004
Molecular Formula: C7H8BNO4
Molecular Weight: 180.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BNO4 |
|---|---|
| Molecular Weight | 180.96 g/mol |
| IUPAC Name | 3-amino-4-boronobenzoic acid |
| Standard InChI | InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
| Standard InChI Key | VAUXEJYIYFPASW-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)O)N)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-4-bromobenzoic acid features a benzoic acid backbone substituted with an amino group (-NH₂) at the third position and a bromine atom (-Br) at the fourth position. The SMILES notation for this compound is O=C(O)C1=CC=C(Br)C(N)=C1, reflecting its planar aromatic structure . The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, enhancing its reactivity in substitution and coupling reactions.
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 216.03 g/mol |
| LogP (octanol-water) | 1.27 (consensus) |
| Solubility (ESOL) | 0.746 mg/mL (0.00345 mol/L) |
| Topological Polar Surface | 63.32 Ų |
| Lipinski Rule Compliance | 0 violations |
The compound exhibits moderate solubility in polar solvents like methanol and ethyl acetate, with a high gastrointestinal absorption rate (predicted bioavailability score: 0.56) . Its LogP value indicates moderate lipophilicity, facilitating membrane permeability, as evidenced by its ability to cross the blood-brain barrier .
Synthesis Methodologies
Reductive Amination with Sodium Borohydride
A 68% yield is achieved via reductive amination using sodium borohydride and nickel chloride in methanol. The reaction proceeds under ice-cooled conditions to mitigate exothermic effects, followed by purification via ethyl acetate extraction and crystallization .
Thionyl Chloride-Mediated Acid Chloride Formation
Treatment with thionyl chloride in toluene at reflux for 2 hours converts the carboxylic acid group to an acid chloride, yielding 3-sulfinylamino-4-bromo-benzoyl chloride at 48.9% efficiency . This intermediate is critical for peptide coupling reactions.
Palladium-Catalyzed Cyanation
A two-step cyanation process using tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in dimethylformamide achieves a 67% yield of 3-amino-4-cyano-benzoic acid. The reaction requires sequential catalyst additions and heating to 100°C .
Table 1: Comparative Synthesis Routes
| Method | Yield | Key Reagents | Conditions |
|---|---|---|---|
| Reductive Amination | 68% | NaBH₄, NiCl₂·6H₂O | Methanol, 0°C → RT |
| Acid Chloride Formation | 48.9% | SOCl₂, Toluene | Reflux, 2 hours |
| Palladium-Catalyzed Cyanation | 67% | Pd(PPh₃)₄, Zn(CN)₂ | DMF, 100°C, 15 hours |
Pharmaceutical and Agrochemical Applications
Antibiotic and Antiviral Agents
3-Amino-4-bromobenzoic acid is categorized under antibiotic and antiviral research (Ambeed category 4037) . Its bromine atom facilitates halogen bonding with microbial enzymes, while the amino group enables hydrogen bonding, making it a scaffold for designing non-competitive enzyme inhibitors.
Fluorescent Probes
As a fluorescent probe (Ambeed category 1082), the compound’s aromatic system allows for π-π stacking interactions with biomolecules, enabling staining applications in cellular imaging . Derivatives functionalized with ester groups (e.g., methyl 3-amino-4-bromobenzoate) exhibit enhanced fluorescence quantum yields.
Agrochemical Intermediates
The compound’s reactivity in Ullmann and Suzuki-Miyaura couplings makes it valuable for synthesizing herbicides and fungicides. For example, coupling with pyridine derivatives yields molecules with enhanced phytotoxic activity .
Biological Activity and Pharmacokinetics
Predicted ADMET Profile
-
GI Absorption: High
-
BBB Permeation: Yes
-
P-glycoprotein Substrate: No
-
Skin Permeation: LogKp = -6.55 cm/s (low)
The compound’s lack of cytochrome P450 inhibition reduces drug-drug interaction risks, positioning it as a candidate for central nervous system-targeted therapies.
Industrial and Research Utilization
Peptide Synthesis
As a building block in solid-phase peptide synthesis, the bromine atom serves as a protective group that can be selectively removed via palladium-catalyzed dehalogenation .
Liquid Crystal Development
The planar structure and polar substituents enable the compound to act as a mesogen in liquid crystal displays (LCDs). Ester derivatives align under electric fields, modulating light transmission .
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